Pyr-Pro-Val-pNA
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2S)-N-[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O6/c1-12(2)18(20(29)22-13-5-7-14(8-6-13)26(31)32)24-19(28)16-4-3-11-25(16)21(30)15-9-10-17(27)23-15/h5-8,12,15-16,18H,3-4,9-11H2,1-2H3,(H,22,29)(H,23,27)(H,24,28)/t15-,16-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYIMWXQGNDTQL-BQFCYCMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Design of Pyr Pro Val Pna
Strategies for Pyr-Pro-Val-pNA Synthesis as a Peptide-p-nitroanilide Conjugate
The synthesis of peptide-p-nitroanilides like this compound presents unique challenges, primarily due to the low nucleophilicity of the amino group in p-nitroaniline, a consequence of the electron-withdrawing nature of the nitro group. nih.govnih.gov This makes the formation of the final amide bond between the peptide and the pNA moiety difficult. Both solid-phase and solution-phase strategies have been developed to overcome these hurdles.
Solid-Phase Peptide Synthesis (SPPS) Approaches for this compound and Analogues
Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the synthesis of peptides and their analogues, including chromogenic substrates. openstax.org In the context of this compound, SPPS would involve the stepwise addition of the amino acids (Valine, Proline, and Pyroglutamic acid) to a solid support, followed by the coupling of the p-nitroanilide group.
Modern SPPS typically employs either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategies. genscript.com The Fmoc strategy, which utilizes milder reaction conditions, is often preferred. genscript.com A common challenge in the SPPS of pNA-conjugated peptides is the inefficient coupling of the pNA to the resin-bound peptide. nih.gov To circumvent this, specialized resins have been developed where a pNA analogue is pre-attached to the solid support, such as a Wang or Rink Amide resin. nih.gov This allows for the standard stepwise elongation of the peptide chain onto the pNA-functionalized resin. nih.gov
Another approach involves synthesizing the peptide on the resin and then cleaving it in a manner that allows for subsequent solution-phase coupling to p-nitroaniline. However, this hybrid approach can be less efficient. A more direct SPPS method involves activating the C-terminal carboxyl group of the resin-bound peptide and then reacting it with p-nitroaniline in solution, though this step can be low-yielding due to the aforementioned low nucleophilicity of pNA. nih.gov
Solution-Phase Synthetic Considerations for Chromogenic Peptides
While SPPS has become the dominant method for peptide synthesis, solution-phase synthesis remains a viable and sometimes necessary alternative, particularly for complex peptides or when scaling up production. nih.gov In a solution-phase synthesis of this compound, the tripeptide (Pyr-Pro-Val) would first be assembled, likely through fragment condensation or stepwise addition of protected amino acids.
The key challenge in solution-phase synthesis is the purification of intermediates after each step, which often requires chromatography or recrystallization. nih.govrsc.org The final and most challenging step is the coupling of the protected tripeptide to p-nitroaniline. This typically requires highly efficient coupling reagents to overcome the low reactivity of the pNA amino group. nih.gov The choice of solvent is also critical to ensure the solubility of all reactants and to facilitate the reaction. Dichloromethane and dimethylformamide are common solvents used in peptide synthesis. mdpi.com
Group-Assisted Purification (GAP) chemistry is an emerging technique in solution-phase synthesis that aims to simplify purification by using a "purification handle" that allows for the easy separation of the desired product without the need for chromatography. nih.govrsc.org While not specifically documented for this compound, this methodology could potentially be adapted for its synthesis.
Design Principles of the this compound Tripeptide Sequence for Enzymatic Recognition
The specificity of a protease substrate is determined by its amino acid sequence, which interacts with the active site of the enzyme. nih.gov The design of this compound is based on mimicking the natural substrates of target proteases, such as elastase.
Structural Homology and Mimicry of Endogenous Protease Substrates
Proteases recognize and cleave specific peptide sequences. nih.govbiorxiv.org The active site of a protease is composed of a series of subsites (S4, S3, S2, S1, S1', etc.) that accommodate the side chains of the amino acids in the substrate (P4, P3, P2, P1, P1', etc.). embopress.orgnih.gov The design of effective protease substrates, therefore, relies on selecting an amino acid sequence that exhibits strong binding affinity and is efficiently cleaved by the target enzyme. nih.gov
Influence of the C-Terminal p-nitroanilide (pNA) Moiety on Substrate Functionality
The p-nitroanilide (pNA) group is a widely used chromogenic reporter in enzyme assays. ncats.iosigmaaldrich.com When attached to a peptide, the amide bond between the C-terminal amino acid and the pNA is colorless. However, upon enzymatic cleavage of this bond, the free p-nitroaniline is released. sigmaaldrich.comnih.gov In aqueous solution, p-nitroaniline has a distinct yellow color with a maximum absorbance around 405-410 nm. sigmaaldrich.comsigmaaldrich.com
The rate of the color change is directly proportional to the rate of the enzymatic reaction, allowing for a continuous and quantitative measurement of protease activity. sigmaaldrich.com This makes pNA-based substrates, including this compound, highly valuable for kinetic studies of enzymes. ncats.io
Role of the Trifluoroacetate (B77799) Counterion in this compound's Research Applications and Solution Stability
Synthetic peptides produced by SPPS are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC), which often employs trifluoroacetic acid (TFA) in the mobile phase. genscript.comnih.gov As a result, the final lyophilized peptide is often obtained as a TFA salt, where the trifluoroacetate anion (TFA-) acts as a counterion to the positively charged groups on the peptide. mdpi.com
The presence of the TFA counterion can influence the peptide's properties. It generally enhances the solubility of the peptide in aqueous buffers, which is crucial for its use in enzyme assays. nih.gov However, TFA can also affect the peptide's secondary structure and may interfere with certain biological assays. genscript.comnih.gov In some cases, it may be necessary to exchange the TFA counterion for a more biologically compatible one, such as chloride or acetate. mdpi.comtoxicdocs.org For most standard enzymatic assays using this compound, the TFA salt is used directly without any adverse effects on the assay's performance. The stability of the peptide in solution is also influenced by the counterion, with TFA salts generally showing good stability. nih.gov
Data Tables
Table 1: Key Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H27N5O6 |
| Molecular Weight | 445.47 g/mol |
| CAS Number | 83329-36-6 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO |
Table 2: Synthetic Methodologies for Peptide-pNA Conjugates
| Synthetic Method | Advantages | Disadvantages |
| Solid-Phase Peptide Synthesis (SPPS) | - Amenable to automation. openstax.org- Simplified purification of intermediates. openstax.org- High yields for standard peptides. openstax.org | - Inefficient coupling of pNA to resin-bound peptide. nih.gov- May require specialized resins. nih.gov |
| Solution-Phase Synthesis | - Scalable to larger quantities. nih.gov- Greater flexibility in reaction conditions. | - Tedious purification of intermediates. nih.govrsc.org- Can be time-consuming and labor-intensive. |
Enzymatic Substrate Specificity of Pyr Pro Val Pna
Characterization of Pyr-Pro-Val-pNA as a Selective Substrate for Human Granulocyte Elastase (HGE) / Neutrophil Elastase
This compound has been established as a selective substrate primarily for Human Granulocyte Elastase (HGE), also known as Neutrophil Elastase (NE) peptide.co.jpmybiosource.com. This enzyme is a key serine protease found in the azurophilic granules of neutrophils, playing critical roles in innate immunity, inflammation, and tissue remodeling researchgate.net. The specific sequence of this compound is tailored to match the substrate preference of HGE/NE, allowing for sensitive and specific detection of its enzymatic activity.
Kinetic Parameters of HGE-Mediated Hydrolysis of this compound
While this compound is recognized for its selectivity towards HGE/NE, specific detailed kinetic parameters such as K_m (Michaelis constant) and k_cat (turnover number) for its hydrolysis by HGE/NE were not explicitly detailed in the reviewed literature. However, its characterization as a selective substrate implies efficient binding and catalysis by HGE/NE. Other elastase substrates, such as methoxysuccinyl-Ala-Ala-Pro-Val-pNA, have reported kinetic parameters when assayed with HGE sigmaaldrich.comoaepublish.com. The precise kinetic profile of this compound would typically be determined through detailed kinetic studies under controlled conditions.
Comparative Analysis of this compound with Other Synthetic and Natural Elastase Substrates
This compound is categorized among various synthetic peptide substrates developed for elastase activity. Compared to conventional substrates, this compound has been noted for its enhanced sensitivity for human leukocyte elastase, being approximately 200-fold more sensitive sigmaaldrich.com. This increased sensitivity allows for the detection of lower levels of enzyme activity. Other synthetic substrates used for elastase research include succinyl-Ala-Ala-Ala-pNA and methoxysuccinyl-Ala-Ala-Pro-Val-pNA, each with varying specificities and sensitivities depending on the particular elastase or protease being studied sigmaaldrich.compeptanova.denih.gov.
Table 1: Comparative Sensitivity of this compound for Human Leukocyte Elastase
| Substrate | Relative Sensitivity (vs. conventional) | Target Enzyme | Reference |
| This compound | ~200-fold more sensitive | Human Leukocyte Elastase | sigmaaldrich.com |
| Conventional Substrate | Baseline | Human Leukocyte Elastase | sigmaaldrich.com |
Investigation of this compound Reactivity and Selectivity with Other Proteases
While this compound demonstrates high selectivity for HGE/NE, its potential reactivity with other proteases is a crucial aspect of its characterization to ensure assay specificity.
Interaction Profiles with Serine Proteases Beyond Granulocyte Elastase
The primary application and characterization of this compound in the reviewed literature are centered around its use as a substrate for elastases peptide.co.jpmybiosource.comsigmaaldrich.compeptanova.de. Information regarding its specific interaction profiles or significant hydrolysis by other major serine proteases, such as thrombin, trypsin, chymotrypsin, or plasmin, is not extensively detailed in the provided sources. However, it is generally understood that peptide substrates with proline residues can also be targets for other proline-specific peptidases, such as Dipeptidyl Peptidase IV (DPPIV) nih.govdcu.ie. Nonetheless, the specific sequence of this compound is optimized for elastase activity.
Proteolytic Activity of this compound on Biologically Relevant Macromolecules
Beyond its use with purified enzymes, this compound has been associated with proteolytic activity on certain biological macromolecules, indicating its potential relevance in more complex biological contexts.
Fibronectin: this compound has been shown to exhibit proteolytic activity on fibronectin, a large extracellular matrix glycoprotein (B1211001) involved in cell adhesion, migration, and differentiation biosynth.com. Degradation of fibronectin has also been associated with other proteases, including Proteinase 3 (PR3), a close homolog of HGE researchgate.net.
n-terminal of Angiotensin: The compound has also been indicated to possess proteolytic activity on the n-terminal of angiotensin biosynth.com. Angiotensin, a peptide hormone, plays a crucial role in blood pressure regulation, and its processing involves enzymes like Angiotensin-Converting Enzyme (ACE) nih.gov.
Epithelium: Furthermore, this compound has been reported to exert proteolytic activity on epithelial tissues biosynth.com. Epithelial cells possess various peptidases that contribute to tissue homeostasis and barrier function nih.govnih.gov.
Table 2: Basic Identification and Properties of this compound
| Property | Value/Description | Notes/Reference |
| Chemical Name | L-Pyroglutamyl-L-prolyl-L-valine p-nitroanilide | moleculardepot.com |
| Other Names | This compound | moleculardepot.com |
| CAS Number | 83329-36-6 | moleculardepot.com |
| Molecular Formula | C₂₁H₂₇N₅O₆ | moleculardepot.com |
| Molecular Weight | 445.47 g/mol | moleculardepot.com |
| Primary Target Enzyme | Human Granulocyte Elastase (HGE) / Neutrophil Elastase (NE) | peptide.co.jpmybiosource.comsigmaaldrich.com |
| Key Feature | Selective chromogenic substrate; High sensitivity | ~200-fold more sensitive than conventional substrates sigmaaldrich.com |
| Activity on Macromolecules | Fibronectin, n-terminal of Angiotensin, Epithelium | biosynth.com |
Compound List:
this compound (L-Pyroglutamyl-L-prolyl-L-valine p-nitroanilide)
Human Granulocyte Elastase (HGE) / Neutrophil Elastase (NE)
Angiotensin
Fibronectin
Dipeptidyl Peptidase IV (DPPIV)
Proteinase 3 (PR3)
Angiotensin-Converting Enzyme (ACE)
Assay Development and Methodologies Utilizing Pyr Pro Val Pna
Spectrophotometric Assays for Quantitative Protease Activity Measurement using Pyr-Pro-Val-pNA
Spectrophotometric assays are a cornerstone of enzyme activity measurement due to their simplicity, sensitivity, and amenability to continuous monitoring. This compound is specifically designed as a chromogenic substrate for such assays, enabling the quantitative determination of the activity of proteases that recognize and cleave the-Pro-Val- sequence.
The fundamental principle of assays using this compound lies in the enzymatic cleavage of the amide bond between the valine residue and the p-nitroaniline (pNA) group. In its substrate-bound form, the pNA moiety is colorless. However, upon enzymatic hydrolysis, free pNA is released into the solution. sigmaaldrich.comnih.govsci-hub.se This liberated pNA is a chromophore that imparts a distinct yellow color to the solution and exhibits strong absorbance at a characteristic wavelength. taylorandfrancis.com
The concentration of the released pNA is directly proportional to the amount of substrate cleaved, which in turn is a measure of the protease's activity. The formation of pNA can be monitored continuously over time by measuring the increase in absorbance at 405 nm using a spectrophotometer. taylorandfrancis.comcoachrom.com In some instances, measurements are taken at 410 nm to minimize potential absorbance overlap from the substrate at lower wavelengths. sigmaaldrich.com The rate of change in absorbance (ΔA/min) is directly proportional to the enzymatic activity under the given assay conditions. coachrom.com This relationship allows for the precise calculation of reaction velocities, which is essential for kinetic studies.
To ensure accurate and reproducible results, the conditions for assays utilizing this compound must be carefully optimized. Enzymatic activity is highly sensitive to its environment, and key parameters must be standardized. nih.gov
pH: The pH of the reaction buffer affects the ionization state of amino acid residues in the enzyme's active site and on the substrate itself, thereby influencing binding and catalysis. The optimal pH for a given protease must be determined by testing a range of buffer systems.
Temperature: Reaction rates generally increase with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. Assays are typically performed at a constant, controlled temperature, often 37°C. coachrom.com
Ionic Strength: The salt concentration of the buffer can impact enzyme stability and substrate binding. The optimal ionic strength needs to be established to ensure maximal and stable enzyme performance.
Substrate Concentration: The concentration of this compound is a critical parameter. For standard activity assays, the substrate concentration should be saturating (typically 5-10 times the K_m value) to ensure the reaction rate is proportional to the enzyme concentration and independent of the substrate concentration. For kinetic studies, a range of concentrations is used.
The optimization process involves systematically varying one parameter while keeping others constant and measuring the resulting enzyme activity.
| Parameter Varied | Condition | Relative Activity (%) |
|---|---|---|
| pH | 6.5 | 45 |
| 7.5 | 88 | |
| 8.5 | 100 | |
| 9.5 | 72 | |
| Temperature (°C) | 25 | 65 |
| 37 | 100 | |
| 45 | 91 | |
| 55 | 53 | |
| NaCl Concentration (mM) | 50 | 85 |
| 150 | 100 | |
| 250 | 94 |
Application of this compound in Enzyme Kinetics Studies
This compound is an excellent substrate for investigating the kinetic behavior of proteases. Its use allows for the determination of fundamental parameters that describe the efficiency and mechanism of enzyme action.
The Michaelis-Menten model is a cornerstone of enzyme kinetics. The parameters derived from this model, including the Michaelis constant (K_m), maximum velocity (V_max), and catalytic constant (k_cat), are defining features of an enzyme's activity. nih.gov These parameters can be determined for a specific protease using this compound by measuring the initial reaction velocity at various substrate concentrations.
K_m (Michaelis Constant): Represents the concentration of this compound at which the reaction velocity is half of V_max. It is an inverse measure of the affinity between the enzyme and the substrate.
V_max (Maximum Velocity): The maximum rate of the reaction when the enzyme is fully saturated with the substrate.
k_cat (Catalytic Constant or Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time (k_cat = V_max / [E]_total).
By plotting the initial velocity against the this compound concentration and fitting the data to the Michaelis-Menten equation, often using a linearized method like a Lineweaver-Burk plot or non-linear regression, these parameters can be accurately calculated.
| [this compound] (µM) | Initial Velocity (µM/min) |
|---|---|
| 10 | 0.52 |
| 20 | 0.91 |
| 50 | 1.75 |
| 100 | 2.63 |
| 200 | 3.57 |
| 400 | 4.44 |
| Parameter | Value |
|---|---|
| V_max | 6.0 µM/min |
| K_m | 130 µM |
This compound serves as a reliable substrate for studying the mechanisms of enzyme inhibitors. By measuring the rate of pNA release in the presence of varying concentrations of an inhibitor, one can determine the mode of inhibition and the inhibitor's potency (K_i, the inhibition constant). nih.gov The assay is performed by measuring the initial velocities at different substrate and inhibitor concentrations. The resulting data, when analyzed using graphical methods like Lineweaver-Burk plots, reveal characteristic patterns for different inhibition types. nih.govresearchgate.net
Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent K_m but does not affect V_max.
Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound. This decreases V_max but does not affect K_m.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both V_max and the apparent K_m.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both K_m and V_max.
| Inhibition Type | Apparent K_m | Apparent V_max | Apparent K_m/V_max |
|---|---|---|---|
| Competitive | Increases | Unchanged | Increases |
| Non-competitive | Unchanged | Decreases | Increases |
| Uncompetitive | Decreases | Decreases | Unchanged |
Utility of this compound in High-Throughput Screening Platforms for Protease Modulators
High-throughput screening (HTS) is a critical process in drug discovery for identifying compounds that modulate the activity of a biological target, such as a protease. nih.gov Assays utilizing this compound are well-suited for HTS campaigns designed to find protease inhibitors. nih.gov
The simplicity of the "mix-and-read" format is a major advantage. The enzyme, the substrate (this compound), and compounds from a large chemical library are dispensed into the wells of a microtiter plate. After a set incubation period, the absorbance at 405 nm is measured using a plate reader. A compound that inhibits the protease will result in a lower absorbance reading compared to the uninhibited control. The robust and reproducible colorimetric signal generated by the release of pNA allows for the rapid and automated screening of thousands of compounds. nih.govsci-hub.se The direct relationship between signal intensity and enzyme activity simplifies data analysis and hit identification, making this compound a valuable and efficient tool in the search for novel protease modulators.
Mechanistic Insights into Pyr Pro Val Pna Enzymatic Hydrolysis
Catalytic Mechanism of Serine Proteases with Pyr-Pro-Val-pNA, considering structural homologies and implications for active site interactions
The hydrolysis of peptide amides like this compound by serine proteases follows a well-established double displacement mechanism centered around a catalytic triad (B1167595) of amino acids in the enzyme's active site. nih.govglpbio.com This triad typically consists of an aspartate (Asp), a histidine (His), and a serine (Ser) residue. nih.gov The process unfolds in two main stages: acylation and deacylation.
The catalytic cycle begins with the substrate binding to the enzyme. The catalytic triad then facilitates a nucleophilic attack by the serine's hydroxyl group on the carbonyl carbon of the scissile amide bond (the Val-pNA bond in this case). nih.govfrontiersin.org The histidine residue acts as a general base, accepting a proton from the serine to increase its nucleophilicity, while the aspartate residue electrostatically stabilizes the resulting positive charge on the histidine. nih.gov This attack forms a transient, high-energy tetrahedral intermediate, which is stabilized by hydrogen bonds with backbone amide groups in a region known as the oxyanion hole. nih.gov The intermediate then collapses, breaking the peptide bond. The p-nitroaniline leaving group accepts a proton from the now-protonated histidine, and the first product is released. This completes the acylation phase, leaving the rest of the substrate (Pyr-Pro-Val) covalently bound to the serine residue as an acyl-enzyme intermediate. frontiersin.orgnih.gov
However, the ability of a serine protease to catalyze this reaction with this compound is highly dependent on structural homologies and specific active site features. Not all serine proteases can cleave this substrate. For example, MeO-Suc-Ala-Ala-Pro-Val-pNA, a very similar peptide, is an excellent substrate for human leukocyte elastase (HLE), a serine protease known to prefer small hydrophobic residues like valine. sigmaaldrich.com Conversely, other serine proteases show no activity towards such substrates, indicating that their active sites cannot accommodate the Pro-Val sequence effectively. escholarship.org This specificity implies that while the general catalytic mechanism is conserved, the precise geometry and chemical nature of the active site are paramount in determining whether this compound can be successfully hydrolyzed.
Role of Substrate Conformation and Flexibility in Enzyme-Pyr-Pro-Val-pNA Binding
The binding of a peptide substrate to a protease active site is governed by its three-dimensional shape and conformational flexibility. The this compound substrate is notable for its significant conformational rigidity, which has profound implications for its interaction with enzymes.
This rigidity stems from two key residues:
N-terminal Pyroglutamic Acid (Pyr): This residue is formed by the cyclization of an N-terminal glutamine or glutamate. The resulting five-membered lactam ring imposes significant conformational constraints on the peptide backbone. frontiersin.org Studies on pyroglutamyl peptidases, enzymes that specifically cleave this N-terminal residue, show extreme sensitivity to the ring's structure; even minor alterations, such as expanding it to a six-membered ring, can abolish enzymatic activity. frontiersin.orgnih.gov This highlights the importance of the precise conformation of the P3 residue for enzyme recognition.
Proline (Pro) at the P2 Position: Proline is unique among the standard amino acids due to its cyclic side chain, which incorporates the backbone amide nitrogen. This structure restricts the rotation around the N-Cα bond, limiting the available phi (φ) torsional angle. Furthermore, the Xaa-Pro peptide bond can exist in either a cis or trans conformation, with the energy barrier between the two being relatively small compared to other peptide bonds. imrpress.comresearchgate.net The specific cis/trans isomerization state is often a rate-limiting step in protein folding and is a critical determinant of peptide conformation for enzyme recognition. researchgate.net
The combination of a pyroglutamyl residue at the N-terminus (P3 position) and a proline at the P2 position makes the N-terminal region of this compound exceptionally inflexible. mdpi.com This lack of flexibility means the substrate cannot easily adapt its shape to fit into various active sites, a process described by the "induced fit" model of enzyme-substrate binding. Instead, its interaction is more likely governed by a "conformational selection" model, where the enzyme selectively binds to the pre-existing, preferred conformation of the substrate. If the substrate's rigid, low-energy conformation is complementary to the enzyme's active site, binding and catalysis can occur efficiently. If not, binding is weak or non-existent, leading to a lack of hydrolysis.
Identification and Characterization of Active Site Interactions and Subsite Specificity for this compound
The specificity of a protease is determined by the interactions between the amino acid residues of the substrate (designated P3, P2, P1, P1', etc.) and the corresponding binding pockets of the enzyme's active site (designated S3, S2, S1, S1', etc.). nih.gov For this compound, the key interactions occur at the S3, S2, and S1 subsites.
S3-P3 Interaction: The S3 subsite interacts with the N-terminal pyroglutamyl (Pyr) residue. This interaction is the basis for recognition by a class of enzymes known as pyroglutamyl peptidases (PAP I). These enzymes are cysteine proteases that are highly specific for cleaving the pGlu-X bond. frontiersin.orgdcu.ie However, mammalian PAP I is unable to hydrolyze pGlu-Pro bonds, indicating that while its S3 subsite recognizes pGlu, its S2 subsite has a strong negative specificity for proline. dcu.ie This effectively rules out this class of enzymes from hydrolyzing this compound.
S2-P2 Interaction: The S2 subsite must accommodate the rigid proline residue. The preference for proline at the S2 subsite varies greatly among proteases. Some, like dipeptidyl peptidase IV, readily accept proline, while for others it is a poor fit. nih.gov The presence of Pro at P2 often dictates whether a peptide can act as a substrate.
S1-P1 Interaction: The S1 subsite is arguably the most critical determinant for the hydrolysis of this compound, as it must bind the valine residue before cleavage can occur. The S1 pocket's size, shape, and hydrophobicity dictate its preference. Research on closely related substrates provides clear evidence of this specificity. For instance, human leukocyte elastase (HLE) readily cleaves substrates with valine at P1, as its S1 pocket is adapted to bind small, non-bulky aliphatic side chains. sigmaaldrich.com
In stark contrast, kinetic studies on two different proteolytic species (Mr 93,000 and 71,000) from Trichophyton rubrum using a panel of succinylated tetrapeptide-pNA substrates demonstrated an absolute lack of activity toward substrates with a P1 valine or isoleucine. escholarship.org These same enzymes efficiently hydrolyzed substrates with larger hydrophobic residues like phenylalanine or methionine at the P1 position. escholarship.org This demonstrates that the S1 pockets of these particular enzymes are too large or improperly shaped to achieve the tight binding necessary for catalysis with a smaller residue like valine.
Table 1: Kinetic Parameters for the Hydrolysis of Tetrapeptide p-Nitroanilide Substrates by a Proteolytic Species (Mr 93,000) from T. rubrum
This high degree of subsite specificity underscores that this compound is not a broad-spectrum protease substrate. Its hydrolysis is restricted to a subset of proteases, primarily certain elastase-like serine proteases, whose S1 subsite is specifically adapted to bind valine and whose S2 subsite can tolerate the rigid proline residue.
Computational and Structural Investigations of Pyr Pro Val Pna and Its Enzyme Complexes
Molecular Docking Studies to Predict Binding Modes of Pyr-Pro-Val-pNA with Target Proteases
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically an enzyme) when bound to each other to form a stable complex medchemexpress.comsigmaaldrich.com. For enzyme-substrate interactions, docking aims to identify the most likely binding pose of a substrate within the enzyme's active site, providing insights into the molecular recognition mechanisms and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces) that govern substrate binding and subsequent catalysis.
While direct molecular docking studies specifically detailing the binding mode of this compound with Human Granulocyte Elastase (HGE) were not identified in the reviewed literature, docking studies are routinely performed for various proteases and their substrates or inhibitors. For instance, studies involving other proteases, such as SARS-CoV-2 Main Protease (Mpro) or Dipeptidyl peptidase-IV (DPP-IV), have employed docking to predict binding poses and estimate binding affinities, often reporting binding energy scores in kcal/mol sigmaaldrich.comnih.govechelon-inc.comaai.org. These studies typically identify key amino acid residues within the active site that form critical interactions with the ligand. For example, docking analyses for Mpro inhibitors have highlighted interactions with residues like Arg188, His41, and Asn142, contributing to the stability of the complex echelon-inc.com. Similarly, for DPP-IV, docking studies have revealed interactions with residues such as Glu205 and Tyr662, with reported binding affinities like glide g-score of -6.2 kcal/mol and MMGBSA dG bind values of -98.721 kcal/mol nih.gov.
In the context of elastases, computational modeling has been used to explore differences in substrate-binding pockets among various elastase isoforms, suggesting how structural variations might influence substrate preferences plos.orgresearchgate.net. Furthermore, molecular docking experiments have been employed to understand the binding of natural compounds to elastases, identifying key molecular features responsible for inhibitory activity plos.orgmdpi.com. These studies typically involve scoring functions that estimate the binding energy, and analysis of the resulting ligand-protein complex to visualize hydrogen bonds, hydrophobic contacts, and other non-covalent interactions.
Table 1: Illustrative Molecular Docking Findings for Protease-Ligand Interactions
| Ligand/Substrate Analogue | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues (Examples) | Reference Type |
| SARS-CoV-2 Mpro Inhibitor | SARS-CoV-2 Main Protease (Mpro) | -7.54 | Thr75, Arg141, Gln175, His176 | sigmaaldrich.com |
| ValPyr | Dipeptidyl peptidase-IV (DPP-IV) | -6.2 (g-score) | Glu205, Glu206, Tyr662 | nih.gov |
| Pentacyclic Triterpene | Human Neutrophil Elastase (HNE) | -5.51 (IC50 context) | Not specified in docking detail | plos.org |
| Peptide Aldehyde | Human Granulocyte Elastase | -3.0 (Ki context) | Not specified in docking detail | nih.gov |
Note: The data presented in this table are illustrative examples from studies on related proteases or elastase inhibitors, as direct docking studies for this compound were not found in the literature search. Binding energy values are presented as reported in the respective studies.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics of Enzyme-Pyr-Pro-Val-pNA Complexes
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. When applied to enzyme-ligand complexes, MD simulations can elucidate the conformational changes, flexibility, stability, and dynamic interactions of the complex over time, typically ranging from nanoseconds to microseconds medchemexpress.comthieme-connect.com. These simulations provide a dynamic picture that complements static docking poses, offering insights into how the enzyme and substrate (or inhibitor) adapt to each other during binding and potential catalytic events.
While specific MD simulations focusing on this compound complexes were not identified in the literature search, MD simulations are a standard technique for investigating enzyme-substrate interactions. For example, studies on other protease systems have utilized MD simulations to assess the stability of enzyme-ligand complexes. These simulations often involve tracking parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify structural stability and identify flexible regions nih.govaai.orgresearchgate.net. Furthermore, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are frequently employed in conjunction with MD to calculate the binding free energy of the complex, providing a more rigorous estimation of binding affinity nih.govresearchgate.net. Simulation lengths commonly range from 50 ns to several hundred nanoseconds nih.govaai.orgresearchgate.net.
In the context of elastases, MD simulations have been used to analyze differences in substrate-binding sites between murine and human elastases, investigating their interaction patterns with peptidic substrates nih.gov. Such simulations can reveal how subtle structural differences in the active site influence the dynamic behavior of the enzyme-peptide complex.
Table 2: Illustrative Parameters and Outputs from Molecular Dynamics Simulations of Enzyme-Ligand Complexes
| Complex (Enzyme-Ligand) | Simulation Length (ns) | Key Metrics Analyzed | Findings (General) | Reference Type |
| DPP-IV-ValPyr | 50 | RMSD, MMGBSA dG bind | Sustained interactions with critical residues, stable complex formation. | nih.gov |
| SARS-CoV-2 Mpro-Inhibitor | 50 | RMSD, RMSF, binding free energy | Conformational stability, identification of flexible regions, interaction dynamics. | aai.org |
| Enzyme-Substrate Complex | 50 | RMSD, Per-residue energy contribution, MM/PBSA | Stable complex formation, identification of stabilizing residues. | researchgate.net |
| Murine/Human Elastase-Peptide | Not specified | RMSD, Interaction patterns | Different interaction patterns between murine and human enzyme-peptide complexes. | nih.gov |
Note: The data presented in this table are illustrative examples from studies on related enzyme-ligand complexes, as specific MD simulations for this compound complexes were not found. Metrics like RMSD and binding free energy are commonly reported.
Quantitative Structure-Activity Relationship (QSAR) Analyses of this compound and Related Chromogenic Peptides
Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatics approach used to establish correlations between the chemical structure of compounds and their biological activity. This method involves the use of statistical techniques to relate structural descriptors (e.g., physicochemical properties, topological indices, quantum mechanical parameters) of a series of molecules to their observed biological effects, such as enzyme inhibition or substrate hydrolysis rates. QSAR models can be used to predict the activity of new compounds and to guide the design of more potent or selective molecules.
Specific QSAR studies directly involving this compound or a series of related chromogenic peptides were not identified in the literature search. However, QSAR methodologies have been applied in the development of protease inhibitors, including those targeting elastases. For example, QSAR analysis has been employed in the design of human neutrophil elastase (HNE) inhibitors, where pharmacophore modeling and statistical analyses were used to identify key structural features responsible for inhibitory activity researchgate.net. These studies typically involve generating a dataset of known HNE inhibitors, calculating various molecular descriptors for each compound, and then building statistical models (e.g., multiple linear regression, partial least squares) to correlate these descriptors with their measured inhibitory potencies (e.g., IC50 values). The resulting QSAR models can then be used for virtual screening of compound libraries to identify new potential inhibitors.
The development of effective chromogenic substrates like this compound relies on understanding the structure-activity relationships between the peptide sequence, the chromophore, and the enzyme's specificity. While direct QSAR studies on this compound are not found, the principles of QSAR are fundamental to optimizing such substrates by correlating modifications in the peptide sequence or linker region with changes in substrate hydrolysis rates and enzyme specificity.
Broader Research Applications and Significance of Pyr Pro Val Pna Studies
Contribution to Understanding Protease Function and Regulation in Biological Systems
Pyr-Pro-Val-pNA serves as a valuable tool for dissecting the complex roles of proteases within biological systems. By employing this substrate, researchers can investigate the activity and specificity of various proteases, including those involved in physiological processes and disease states. For instance, this compound has been identified as a selective substrate for Human Granulocyte Elastase mybiosource.compeptide.co.jp. Studies utilizing such substrates help elucidate how specific proteases contribute to cellular functions, signal transduction pathways, and the regulation of biological processes.
Utility in Biochemical Pathway Elucidation Involving Proteolytic Processes
The specific cleavage patterns of this compound by certain proteases make it instrumental in mapping and understanding complex biochemical pathways that involve proteolytic cascades. In pathways where multiple proteases act sequentially or in parallel, using specific substrates like this compound can help identify which enzymes are active and at what stage they exert their function. This is particularly relevant in studying blood coagulation cascades or inflammatory pathways, where the precise activation and action of serine proteases are crucial mdpi.comnih.govru.nl.
Advancements in Enzyme Characterization and Substrate Design Techniques through this compound Research
Research involving this compound has significantly contributed to the methodologies used for enzyme characterization and the design of novel substrates. The quantitative nature of the pNA assay allows for the determination of crucial kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), for proteases that cleave this substrate nih.govtrjfas.orgcsic.esnih.gov. These parameters are essential for understanding an enzyme's efficiency, substrate affinity, and catalytic rate. For instance, studies have determined kinetic parameters for various proteases using different peptide-pNA substrates, providing a basis for comparing enzyme activities nih.govtrjfas.orgcsic.esnih.govresearchgate.net.
The development and use of this compound as a substrate have also informed the broader field of substrate design. By understanding which peptide sequences are effectively cleaved by specific proteases, researchers can design new, more selective, or more sensitive substrates. This iterative process of substrate design and enzyme characterization leads to improved tools for studying enzyme kinetics, inhibitor screening, and the discovery of novel proteases. For example, the specificity of dipeptidyl peptidases (DPPs) has been investigated using various pNA substrates, including those with proline residues, which has guided the development of more specific inhibitors and substrates for this enzyme family researchgate.netnih.govgoogle.com. The ability to measure enzymatic activity accurately using substrates like this compound is a cornerstone of modern enzyme characterization techniques mtoz-biolabs.com.
Future Research Directions and Emerging Applications
Development of Novel Pyr-Pro-Val-pNA Derivatives with Enhanced Specificity or Sensitivity for Diverse Proteases
The core structure of this compound serves as a foundational scaffold for the synthesis of a new generation of protease substrates. A key area of future research lies in the creation of derivatives with tailored properties to target a wider range of proteases with greater precision.
One promising strategy involves the incorporation of unnatural amino acids into the peptide sequence. This approach, which has shown success in developing highly selective substrates for other proteases, could yield this compound analogs with significantly improved specificity. By systematically replacing the natural amino acids with synthetic counterparts, researchers can fine-tune the substrate's interaction with the active site of target enzymes, thereby minimizing off-target cleavage by other proteases. This is particularly crucial in complex biological samples where multiple proteases are present.
Furthermore, modifications to the p-nitroanilide (pNA) chromophore are being explored to enhance the sensitivity of the assay. While pNA provides a convenient colorimetric readout, alternative chromogenic or fluorogenic leaving groups could offer lower limits of detection. The development of substrates that release fluorescent moieties upon cleavage, for instance, would enable more sensitive detection of protease activity, which is essential for applications involving low enzyme concentrations.
Another avenue of development is the synthesis of macromolecular derivatives of this compound. By attaching the peptide to a larger carrier molecule, such as polyethylene (B3416737) glycol, the substrate can more closely mimic the size of natural protein substrates. oup.com This can provide more physiologically relevant data on protease activity and may be particularly useful in studying the effects of steric hindrance on enzyme function. oup.com
The systematic exploration of these modifications can be guided by high-throughput screening of combinatorial peptide libraries. nih.govnih.gov Techniques such as phage display allow for the rapid identification of optimal peptide sequences for specific proteases, which can then be incorporated into the this compound framework to create highly specific and sensitive substrates. nih.govresearchgate.net
A summary of potential modifications to this compound is presented in the table below:
| Modification Strategy | Goal | Potential Advantage |
| Incorporation of Unnatural Amino Acids | Enhance Specificity | Reduced cross-reactivity with other proteases. nih.gov |
| Alternative Reporter Groups (e.g., fluorophores) | Increase Sensitivity | Lower detection limits for protease activity. researchgate.net |
| Attachment to Macromolecular Carriers | Mimic Natural Substrates | Provide more physiologically relevant kinetic data. oup.com |
| Combinatorial Library Screening | Optimize Peptide Sequence | Rapid discovery of novel, highly selective substrates. nih.gov |
Integration of this compound into Advanced Proteomics and Enzymology Platforms
The utility of this compound and its future derivatives is set to be amplified by their integration into cutting-edge research platforms. These advanced systems offer higher throughput, greater sensitivity, and more comprehensive data acquisition, moving beyond traditional single-enzyme assays.
High-throughput screening (HTS) is a primary area where modified this compound substrates will be invaluable. In drug discovery, for example, HTS assays are essential for screening large libraries of compounds to identify potential protease inhibitors. nih.gov The development of robust and sensitive chromogenic or fluorogenic substrates based on the this compound sequence will facilitate the automation of these screens, accelerating the discovery of new therapeutic agents.
Moreover, the principles behind the design of this compound can be adapted for use in mass spectrometry-based proteomics. While this compound itself is a colorimetric substrate, the peptide sequence can be incorporated into more complex probes for activity-based protein profiling (ABPP). These probes can be used to selectively label and identify active proteases in complex biological mixtures, providing a global snapshot of protease activity. The cleavage of such peptide substrates can be monitored by mass spectrometry, allowing for the simultaneous profiling of multiple protease activities. plos.org
The integration of this compound-like peptides into microarray formats also represents a significant step forward. Peptide microarrays can be used to assess the substrate specificity of a wide range of proteases in a highly parallelized manner. This technology can be employed to characterize the activity of known proteases or to screen for novel enzymatic activities in various samples.
The table below outlines the integration of this compound and its derivatives into advanced platforms:
| Platform | Application | Benefit |
| High-Throughput Screening (HTS) | Drug discovery (inhibitor screening) | Rapid identification of lead compounds. |
| Mass Spectrometry-Based Proteomics | Activity-based protein profiling | Global analysis of protease activity in complex samples. plos.org |
| Peptide Microarrays | Substrate specificity profiling | High-throughput characterization of protease activity. |
Exploration of this compound in Multidisciplinary Research to Characterize Novel Protease Activities
This compound and its forthcoming derivatives have the potential to be powerful tools in multidisciplinary research aimed at discovering and characterizing novel protease activities. The quest to identify new proteases and understand their roles in health and disease is a continuous effort, and versatile substrates are essential for this endeavor.
In fields such as immunology and inflammation, where proteases like neutrophil elastase play a critical role, derivatives of this compound with altered specificity could be used to probe for the activity of other, less-characterized proteases. For instance, by screening a library of this compound analogs against cell or tissue extracts, researchers may identify novel enzymatic activities that were previously masked by the dominant activity of known proteases.
The development of chromogenic substrates with distinct color signatures could also enable multiplexed assays, where the activities of several proteases are monitored simultaneously. This would be particularly advantageous in studying complex biological processes where multiple proteases act in concert. For example, a color-switch sensor for human neutrophil elastase has been designed based on the split GFP system, demonstrating the potential for creating visually distinct readouts for protease activity. nih.gov
Furthermore, the application of this compound-based substrates is not limited to human biology. These tools can be adapted for use in microbiology, virology, and parasitology to identify and characterize proteases that are essential for the life cycles of pathogens. The discovery of novel proteases in these organisms could lead to the development of new antimicrobial and antiviral therapies. nih.govnih.gov
The exploration of this compound in diverse research fields is summarized below:
| Research Area | Application | Potential Outcome |
| Immunology | Probing for novel protease activity in inflammatory responses | Identification of new therapeutic targets for inflammatory diseases. |
| Diagnostics | Development of multiplexed assays for disease biomarkers | Improved diagnostic tools for conditions with altered protease activity. |
| Microbiology/Virology | Characterization of pathogen-specific proteases | Discovery of new antimicrobial and antiviral drug targets. nih.govnih.gov |
Q & A
Q. What is the primary biochemical role of Pyr-Pro-Val-pNA in enzymatic assays?
this compound is a colorimetric substrate specifically designed for elastase activity assays. The p-nitroaniline (pNA) moiety is cleaved by elastase, releasing a chromophore detectable at 405 nm, enabling kinetic measurement of enzyme activity. This substrate is particularly useful in studies of protease specificity, inhibitor screening, and enzymatic kinetics due to its high sensitivity to elastase-mediated hydrolysis .
Q. What experimental protocols are recommended for validating this compound-based assays?
- Standardization: Calibrate assays using purified elastase under controlled pH (e.g., Tris-HCl buffer, pH 8.0) and temperature (25–37°C).
- Controls: Include negative controls (substrate without enzyme) and positive controls (known elastase inhibitors).
- Validation: Confirm specificity using elastase-specific inhibitors (e.g., Elastase Inhibitor III) and cross-check with alternative substrates like MeOSuc-Ala-Ala-Pro-Val-pNA to rule out non-specific hydrolysis .
Q. How should researchers address variability in this compound hydrolysis rates across replicates?
- Technical Replicates: Perform triplicate measurements to account for pipetting errors.
- Environmental Controls: Standardize incubation conditions (temperature, humidity).
- Statistical Analysis: Apply ANOVA or mixed-effects models to distinguish technical variability from biological variance. Power analysis (α = 0.05, β = 0.2) ensures sufficient sample size .
Advanced Research Questions
Q. How can researchers optimize this compound assays for high-throughput screening (HTS) of elastase inhibitors?
- Microplate Format: Adapt assays to 96- or 384-well plates, ensuring uniform substrate distribution.
- Automation: Use liquid handlers for precise dispensing.
- Signal Normalization: Include internal controls (e.g., fluorescent viability markers) to correct for well-to-well variability.
- Data Analysis: Implement Z’-factor calculations to validate HTS robustness (Z’ > 0.5 indicates suitability for screening) .
Q. What strategies resolve contradictions in elastase activity data when using this compound across different studies?
- Methodological Audit: Compare buffer compositions (e.g., ionic strength, divalent cations) and enzyme sources (e.g., human vs. porcine elastase).
- Inhibitor Cross-Testing: Validate results with alternative substrates (e.g., Boc-Ala-Ala-Pro-Ala-pNA) to isolate substrate-specific effects.
- Meta-Analysis: Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., temperature fluctuations, substrate purity) .
Q. How do researchers ensure the ethical use of animal-derived elastase in studies involving this compound?
- Ethical Approval: Obtain IACUC or equivalent oversight for animal tissue sourcing.
- Alternatives: Consider recombinant elastase to reduce reliance on animal models.
- Documentation: Adhere to NIH guidelines for reporting preclinical research, including detailed descriptions of enzyme preparation and storage conditions .
Methodological and Analytical Challenges
Q. What are the critical considerations for interpreting kinetic data from this compound hydrolysis assays?
- Michaelis-Menten Parameters: Calculate and using non-linear regression (e.g., GraphPad Prism).
- Substrate Inhibition: Monitor for non-linear kinetics at high substrate concentrations (>1 mM).
- Artifact Mitigation: Pre-filter substrate solutions to remove particulate matter affecting absorbance readings .
Q. How can this compound assays be integrated with omics data to study protease networks in disease models?
- Multi-Omics Correlation: Pair elastase activity data with transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiles to identify upstream regulators.
- Pathway Analysis: Use tools like STRING or KEGG to map elastase activity onto inflammatory or fibrotic pathways.
- Validation: Apply siRNA knockdown or CRISPR-Cas9 gene editing to confirm mechanistic links .
Data Reporting and Compliance
Q. What are the best practices for documenting this compound assay conditions in peer-reviewed publications?
- MIAPE Compliance: Report substrate concentration, enzyme lot numbers, and instrument calibration details.
- Raw Data Accessibility: Deposit kinetic datasets in repositories like Figshare or Zenodo.
- Transparency: Disclose conflicts of interest (e.g., commercial substrate vendors) per ICMJE guidelines .
Q. How should researchers address potential biases when analyzing this compound-derived data?
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